2-Nitrobenzofuran
Overview
Description
2-Nitrobenzofuran is a heterocyclic organic compound that consists of a benzene ring fused to a furan ring with a nitro group attached at the second position. This compound is of significant interest due to its diverse biological activities and its utility as a building block in organic synthesis. It is known for its applications in medicinal chemistry, particularly for its antimicrobial, radiosensitizing, and antiparasitic properties .
Mechanism of Action
Target of Action
2-Nitrobenzofurans exhibit diverse biological activity . They have been found to have antimicrobial activity against Helicobacter pylori, act as radiosensitizing agents, and regulate the HNF4α receptor .
Mode of Action
It is known that these compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
2-Nitrobenzofurans are involved in various biochemical pathways. They are valuable substrates for effecting dearomatization of the furan ring . Due to the high activity of the double bond in the 2-nitrofuran ring, these compounds are suitable substrates for various conjugated addition reactions and pericyclic processes resulting in a rich spectrum of functionalized derivatives .
Result of Action
2-Nitrobenzofurans have been found to exhibit diverse biological activity. For example, some derivatives possess genotoxic properties, whereas methoxy-2-nitronaphtho[2,1-b]furan is one of the strongest known mutagens for mammalian cells . Synthetic calanolide exhibits antituberculous activity, while a number of 2-nitroarenofurans exhibit antiparasitic activity .
Biochemical Analysis
Biochemical Properties
2-Nitrobenzofuran plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, it acts as a radiosensitizing agent by interacting with proteins involved in DNA repair mechanisms . The compound also regulates the activity of the HNF4α receptor, a nuclear receptor involved in the regulation of gene expression . These interactions highlight the versatile biochemical properties of this compound.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their conformation and activity . For instance, this compound inhibits the activity of bacterial enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it activates certain signaling pathways by binding to receptors and modulating their activity . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat . Over time, the compound’s effects on cellular function may diminish due to its degradation or metabolism . Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . For example, this compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can interact with cellular macromolecules . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making them critical considerations in its biochemical analysis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity and affinity for specific cellular compartments . These factors determine the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns influence the compound’s biological activity and its ability to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 2-nitrobenzofuran:
Electrophilic Nitration of Benzofuran: This method involves the nitration of benzofuran using a mixture of nitric acid and acetic acid.
Condensation of Salicylic Aldehydes with Bromonitromethane: This method involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form this compound.
Oxidation of 2-(2-Nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the electrophilic nitration of benzofuran due to its simplicity and cost-effectiveness. The reaction conditions are optimized to maximize the yield of this compound while minimizing the formation of by-products .
Chemical Reactions Analysis
2-Nitrobenzofuran undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and strong nucleophiles. Major products formed from these reactions include amino derivatives, substituted benzofurans, and oxidized benzofurans .
Scientific Research Applications
2-Nitrobenzofuran has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Nitrobenzofuran can be compared with other nitro-substituted heterocyclic compounds such as:
2-Nitrobenzothiophene: Similar to this compound, this compound has a nitro group attached to a benzothiophene ring.
2-Nitrobenzimidazole: This compound has a nitro group attached to a benzimidazole ring.
The uniqueness of this compound lies in its furan ring structure, which imparts distinct chemical reactivity and biological activity compared to other nitro-substituted heterocycles .
Properties
IUPAC Name |
2-nitro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZMTXPFGDUHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186750 | |
Record name | 2-Nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33094-66-5 | |
Record name | 2-Nitrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33094-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033094665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33094-66-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Nitrobenzofuran is C8H5NO3, and its molecular weight is 163.13 g/mol.
A: While specific data isn't detailed in the provided abstracts, researchers commonly utilize techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry to characterize this compound. [, , ] These techniques help determine structural features, functional groups, and molecular weight confirmation.
A: Yes. [, ] The strong electron-withdrawing nitro group at the 2-position makes this compound a suitable dienophile in Diels-Alder reactions, especially those with normal electron demand. This property allows for the synthesis of diverse dibenzofurans. The nitro group can be subsequently eliminated thermally, offering a route to further functionalization. [, ]
A: Dearomatization reactions disrupt the aromaticity of a compound, often leading to the formation of new rings and stereocenters. This compound, being electron-deficient due to the nitro group, readily undergoes various dearomative reactions. Examples include dearomative Michael additions, [, , ] [3+2] cycloadditions, [, , , , , , , , , ] and [4+2] annulations. [] These reactions provide efficient routes to complex, polycyclic structures with potential biological applications.
A: this compound derivatives have shown promise as antimicrobial agents, [, ] including activity against bacteria, parasites (like trichomonas and amoebas). [, , , , , ] Some derivatives have also been investigated for their potential as radiosensitizers, [, ] enhancing the effectiveness of radiotherapy in cancer treatment.
A: While a detailed understanding requires further investigation, the position and type of substituents on the benzofuran ring system significantly influence the biological activity of this compound derivatives. [, , , ] For instance, the presence of methoxy groups can impact antimicrobial activity. [] Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for specific therapeutic applications.
A: The provided abstracts focus on the synthesis and reactivity of 2-Nitrobenzofurans. Thorough toxicological investigations are essential to assess the safety profile of this class of compounds for potential therapeutic use. [, ] Factors like dose, route of administration, and metabolic fate will influence toxicity.
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